3-[[4-(4-Fluorophenoxy)benzenesulfonyl]-(1-hydroxycarbamoylcyclopentyl)amino]propionic acid
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Overview
Description
Matrix metalloproteinases are enzymes that play a crucial role in the degradation of the extracellular matrix, which is a key process in tissue invasion and metastasis of cancer cells . CP-471358 has shown potent inhibition of matrix metalloproteinases 2 and 9 in vitro, making it a promising candidate for anticancer therapy .
Preparation Methods
The synthesis of CP-471358 involves several steps, starting with the preparation of the key intermediate, 4-(4-fluorophenoxy)benzenesulfonyl chloride. This intermediate is then reacted with 1-hydroxycarbamoylcyclopentane to form the sulfonamide linkage. The final step involves the coupling of the sulfonamide intermediate with β-alanine to yield CP-471358 . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
CP-471358 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CP-471358 can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
Its ability to inhibit matrix metalloproteinases 2 and 9 makes it a valuable tool for preventing the invasion and metastasis of cancer cells . Additionally, CP-471358 has been investigated for its potential use in other diseases involving matrix metalloproteinases, such as arthritis and cardiovascular diseases . In the field of chemistry, CP-471358 serves as a model compound for studying the inhibition of matrix metalloproteinases and developing new inhibitors with improved efficacy and selectivity .
Mechanism of Action
The mechanism of action of CP-471358 involves the inhibition of matrix metalloproteinases 2 and 9. These enzymes are responsible for the degradation of type IV collagen, a major component of the basement membrane . By inhibiting these enzymes, CP-471358 prevents the breakdown of the extracellular matrix, thereby reducing the ability of cancer cells to invade and metastasize . The molecular targets of CP-471358 are the active sites of matrix metalloproteinases, where it binds and blocks the catalytic activity of these enzymes .
Comparison with Similar Compounds
CP-471358 is unique among matrix metalloproteinase inhibitors due to its potent inhibition of both matrix metalloproteinases 2 and 9 and its ability to be administered orally without food restriction . Similar compounds include batimastat and marimastat, which are also matrix metalloproteinase inhibitors but differ in their chemical structures and pharmacokinetic properties . Unlike CP-471358, batimastat and marimastat are not orally bioavailable and require parenteral administration . Another similar compound is prinomastat, which has a broader spectrum of matrix metalloproteinase inhibition but also exhibits higher toxicity .
Properties
Molecular Formula |
C21H23FN2O7S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
3-[[4-(4-fluorophenoxy)phenyl]sulfonyl-[1-(hydroxycarbamoyl)cyclopentyl]amino]propanoic acid |
InChI |
InChI=1S/C21H23FN2O7S/c22-15-3-5-16(6-4-15)31-17-7-9-18(10-8-17)32(29,30)24(14-11-19(25)26)21(20(27)23-28)12-1-2-13-21/h3-10,28H,1-2,11-14H2,(H,23,27)(H,25,26) |
InChI Key |
VHHGUBHZBLPTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)NO)N(CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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